Technical Whitepaper: 2-Aminoquinolin-7-ol (CAS 1261687-27-7)
Technical Whitepaper: 2-Aminoquinolin-7-ol (CAS 1261687-27-7)
[1]
Executive Summary
2-Aminoquinolin-7-ol (CAS 1261687-27-7), also known as 2-amino-7-hydroxyquinoline, is a bifunctional heteroaromatic scaffold emerging as a critical intermediate in modern drug discovery. Unlike simple quinolines, this compound features both a hydrogen-bond donating hydroxyl group at the C7 position and a basic amino group at the C2 position. This dual functionality makes it a privileged pharmacophore for targeting epigenetic enzymes, specifically Protein Arginine Methyltransferase 5 (PRMT5) , and for developing hepcidin antagonists .
This guide provides a comprehensive technical analysis of 2-Aminoquinolin-7-ol, detailing its synthesis from commercially available precursors, its specific role in nucleoside analog functionalization, and its safety profile.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound exists in a tautomeric equilibrium, though the amino-hydroxy form is the primary species relevant for synthetic coupling reactions. Its high polarity and potential for zwitterionic character influence its solubility and handling.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| CAS Number | 1261687-27-7 |
| IUPAC Name | 2-Aminoquinolin-7-ol |
| Synonyms | 7-Hydroxyquinolin-2-amine; 2-Amino-7-hydroxyquinoline |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Acidity (pKa) | ~5.5 (quinoline N), ~9.5 (phenolic OH) (Predicted) |
| H-Bond Donors | 2 (–NH₂, –OH) |
| H-Bond Acceptors | 3 (Ring N, –NH₂, –OH) |
Synthetic Routes & Manufacturing[7]
The synthesis of 2-Aminoquinolin-7-ol generally avoids direct amination of the quinoline ring (Chichibabin reaction) due to poor regioselectivity. The preferred industrial route utilizes a "activation-displacement" strategy starting from 3-aminophenol.
Retrosynthetic Analysis
The most robust pathway involves the cyclization of 3-aminophenol to the carbostyril (7-hydroxy-2-quinolinone), followed by activation of the C2-oxygen to a leaving group (Cl) and subsequent nucleophilic aromatic substitution (
Step-by-Step Synthesis Protocol
Step 1: Cyclization to 7-Hydroxy-2-quinolinone
-
Reagents: 3-Aminophenol, Propiolic acid (or Cinnamoyl chloride derivatives), Polyphosphoric acid (PPA).
-
Mechanism: Friedel-Crafts alkylation/acylation followed by ring closure.
-
Outcome: Formation of the stable amide tautomer (carbostyril).
Step 2: Chlorination (Activation)
-
Reagents: Phosphorus oxychloride (
), catalytic DMF. -
Conditions: Reflux, 2–4 hours.
-
Product: 2-Chloro-7-hydroxyquinoline (Note: The phenolic OH may require transient protection or careful stoichiometric control, though
often chlorinates the 2-position selectively over the 7-OH due to the amide-like character of the 2-position).
Step 3: Amination (
-
Reagents: Aqueous Ammonia (
), Ethanol or Methanol. -
Conditions: Autoclave (sealed vessel) at 120–150°C, or microwave irradiation.
-
Purification: Precipitation upon cooling and pH adjustment.
Visualization of Synthesis Pathway
Figure 1: Industrial synthetic route converting 3-aminophenol to 2-aminoquinolin-7-ol via a chlorination-amination sequence.
Functional Applications in Drug Discovery[3][6][8]
PRMT5 Inhibition (Epigenetics)
Recent patent literature (e.g., WO2014/100695, CN103492028A) identifies CAS 1261687-27-7 as a key building block for PRMT5 inhibitors . PRMT5 (Protein Arginine Methyltransferase 5) is an enzyme overexpressed in glioblastoma and lymphoma.
-
Mechanism: The 2-aminoquinoline moiety mimics the guanidine group of arginine, allowing it to occupy the substrate binding pocket of the enzyme.
-
Coupling Logic: The C7-hydroxyl group is typically used as a nucleophile to tether the quinoline headgroup to a ribose or pseudo-ribose core, creating nucleoside analogues that compete with SAM (S-adenosylmethionine) or the arginine substrate.
Hepcidin Antagonism
Derivatives of aminoquinolines have been explored as antagonists for hepcidin, a peptide regulator of iron homeostasis. The planar quinoline ring allows for intercalation or stacking interactions within the target receptor, while the amino and hydroxyl groups provide essential hydrogen bonding points.
Pharmacophore Interaction Map
Figure 2: Pharmacophore mapping of 2-Aminoquinolin-7-ol showing key interaction vectors with biological targets.
Experimental Protocols
Protocol A: O-Alkylation Coupling (PRMT5 Inhibitor Synthesis)
Based on patent methodology for nucleoside analogue synthesis.
Objective: To couple 2-aminoquinolin-7-ol to an alkyl halide or mesylate scaffold via the C7-hydroxyl group.
-
Preparation: In a dry round-bottom flask, dissolve the electrophile (e.g., alkyl mesylate intermediate) (1.0 equiv) and 2-aminoquinolin-7-ol (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add Cesium Carbonate (
) (3.0 equiv).[1] The use of cesium is critical for the "cesium effect," enhancing the nucleophilicity of the phenol. -
Reaction: Stir the suspension at Room Temperature (25°C) for 12–18 hours under an inert atmosphere (
).-
Note: Heating to 50–60°C may be required for sterically hindered substrates.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute with EtOAc, wash with water and brine. Purify the crude residue via flash column chromatography (SiO2, eluting with DCM/MeOH gradient).
Protocol B: Fluorescence Characterization
Objective: To verify the identity and purity via fluorescence emission (ESIPT characteristic).
-
Solvent: Prepare a
M solution in Methanol. -
Excitation: Set excitation wavelength (
) to ~350 nm. -
Emission: Scan emission from 380 nm to 600 nm.
-
Expectation: A strong emission band centered around 450–500 nm is characteristic of the 2-aminoquinoline fluorophore.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a bioactive quinoline derivative.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C, protected from light (potential for photo-oxidation).
References
-
AstraZeneca AB. (2014).[2][1][3] Compounds and compositions for inhibiting PRMT5 activity.[1][3] WO2014100695A1.[1] Link
-
Nifty Labs Pvt. Ltd. (2018).[4] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[5][4] Asian Journal of Chemistry, 30(4), 834-836. Link
-
Jiangsu Province. (2016).[6] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[6]Link
-
BLD Pharm. (2023). 2-Aminoquinolin-7-ol Product Data Sheet.[7]Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135426866, 7-Hydroxyquinoline.Link
Sources
- 1. AU2021200345A1 - Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors - Google Patents [patents.google.com]
- 2. CN103492028A - æ°ç磺氨åºå¹åéè°ç´ æ®æå - Google Patents [patents.google.com]
- 3. EP3341368A1 - Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as prmt5 inhibitors - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 33631-05-9|2-Aminopyridin-4-ol|BLD Pharm [bldpharm.com]
